Avibactam Impurity 11

描述

Avibactam Impurity 11 is a chemical compound that is structurally related to Avibactam, a diazabicyclooctanone compound known for its role as a non-β-lactam β-lactamase inhibitor. Avibactam itself is used in combination with various antibiotics to combat bacterial infections, particularly those caused by resistant strains. This compound is one of the impurities that can be formed during the synthesis or degradation of Avibactam.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Avibactam Impurity 11 involves several steps, starting from commercially available precursors. The synthesis typically includes the construction of the core diazabicyclooctane structure, followed by functionalization to introduce specific substituents. Common synthetic routes involve condensation reactions, catalytic hydrogenation, and protection-deprotection strategies .

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and isolate the impurity .

化学反应分析

Types of Reactions

Avibactam Impurity 11 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

科学研究应用

Analytical Chemistry

Avibactam Impurity 11 is widely utilized as a reference standard in analytical chemistry. Its applications include:

- Purity Assessment : Used to evaluate the purity of Avibactam during quality control processes.

- Stability Studies : Helps in understanding the stability of Avibactam under various conditions, which is critical for pharmaceutical development.

Biological Research

Research into this compound has revealed potential biological activities:

- Enzyme Interactions : Investigated for its interactions with β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Mechanism of Action : Studies indicate that this compound may inhibit certain bacterial enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains.

Medical Applications

The medical implications of this compound are significant:

- Antibiotic Resistance : It plays a role in understanding the degradation pathways of Avibactam and its impact on antibiotic efficacy.

- Clinical Studies : Research has shown that ceftazidime/avibactam (which includes Avibactam) can be effective against resistant strains such as Klebsiella pneumoniae, highlighting the clinical relevance of compounds like this compound in treating serious infections.

Case Study 1: Efficacy Against Resistant Strains

A study focused on ceftazidime/avibactam's effectiveness against carbapenemase-producing Enterobacterales (CPE) found that treatment with this combination significantly reduced mortality rates compared to best available therapy. The findings underscore the importance of β-lactamase inhibitors like Avibactam, suggesting that compounds such as this compound may contribute to similar therapeutic strategies .

Case Study 2: Stability Evaluation

In another research project evaluating the stability of ceftazidime/avibactam formulations, it was demonstrated that maintaining proper conditions during storage could enhance the efficacy and safety profiles of these antibiotics. This emphasizes the role of impurities like this compound in quality control and formulation stability .

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, which are crucial for its application in research:

- Oxidation : Introduction of oxygen atoms into the molecule using reagents like potassium permanganate.

- Reduction : Removal or addition of hydrogen atoms using sodium borohydride.

- Substitution : Replacement of functional groups depending on reaction conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or stability.

作用机制

The mechanism of action of Avibactam Impurity 11 is related to its structural similarity to Avibactam. It may interact with β-lactamase enzymes, although its inhibitory activity is typically lower than that of Avibactam. The molecular targets and pathways involved include the binding to the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics .

相似化合物的比较

Similar Compounds

Avibactam: The parent compound, known for its potent β-lactamase inhibitory activity.

Clavulanic Acid: Another β-lactamase inhibitor, but structurally different from Avibactam.

Sulbactam: A β-lactamase inhibitor with a different mechanism of action.

Tazobactam: Similar to Sulbactam, used in combination with β-lactam antibiotics

Uniqueness

Avibactam Impurity 11 is unique due to its specific structural modifications compared to Avibactam. These modifications can affect its chemical reactivity and biological activity, making it an important compound for studying the stability and degradation of Avibactam.

生物活性

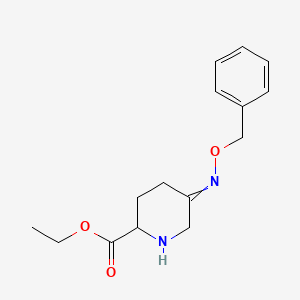

Avibactam Impurity 11, chemically known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam, a known non-β-lactam β-lactamase inhibitor. This compound is significant in the context of antibiotic resistance, particularly against β-lactamase-producing bacteria. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant research findings.

This compound functions primarily by inhibiting β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves:

- Covalent Binding : Avibactam and its derivatives bind covalently to the active sites of β-lactamases, effectively inactivating these enzymes and restoring the efficacy of β-lactam antibiotics such as ceftazidime .

- Reversible Inhibition : The binding is reversible, allowing for potential recovery of enzyme activity once the inhibitor is removed.

- Impact on Bacterial Cell Wall Synthesis : By inhibiting β-lactamases, this compound allows β-lactam antibiotics to inhibit bacterial cell wall synthesis, leading to cell lysis and death.

The biochemical properties of this compound suggest it interacts similarly with various β-lactamases as its parent compound:

- Inhibition Spectrum : It is expected to inhibit A-type (including ESBL and KPC) and C-type β-lactamases, similar to Avibactam .

- Pharmacokinetics : The half-life of compounds related to Avibactam is approximately 2 hours, which supports their use in combination therapies.

Research Findings

Recent studies have highlighted the implications of this compound in clinical settings:

- Efficacy Against Resistant Strains : Research indicates that combinations involving Avibactam have shown effectiveness against infections caused by resistant strains of Enterobacteriaceae carrying blaKPC-2 . This suggests that derivatives like this compound may also play a role in overcoming resistance.

- Clinical Trials : In a phase 3 trial comparing ceftazidime-avibactam with best available therapy for complicated infections, both treatment groups showed similar clinical cure rates (around 91%), indicating that the addition of β-lactamase inhibitors can maintain antibiotic efficacy against resistant pathogens .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with using Avibactam and its impurities:

-

Case Study on Ceftazidime-Avibactam Resistance :

- A study reported cases where ceftazidime-avibactam-resistant KPC-producing Enterobacterales emerged during treatment. Switching to alternative therapies like meropenem-vaborbactam was necessary in these instances, emphasizing the need for ongoing research into derivatives like this compound to enhance treatment options .

- Impact on Clinical Outcomes :

Table 1: Comparison of Efficacy in Clinical Trials

| Treatment Group | Clinical Cure Rate (%) | Adverse Events (%) |

|---|---|---|

| Ceftazidime-avibactam | 91 | 31 |

| Best Available Therapy | 91 | 39 |

Table 2: Inhibition Spectrum of Avibactam Compounds

| Type of β-Lactamase | Inhibition by Avibactam | Inhibition by Impurity 11 |

|---|---|---|

| Ambler Class A | Yes | Yes |

| Ambler Class C | Yes | Yes |

| Ambler Class D | Some | Expected |

属性

IUPAC Name |

ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDTVZRRDSJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。